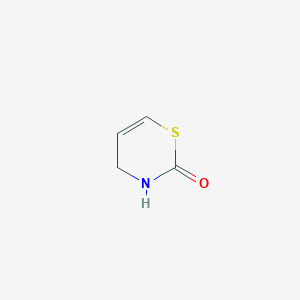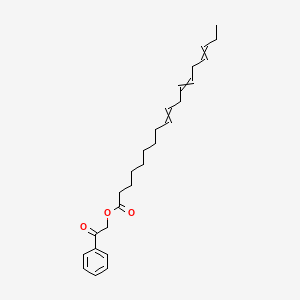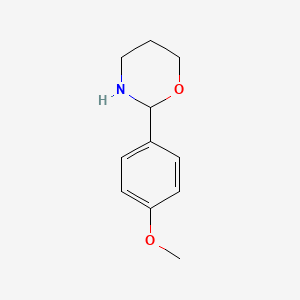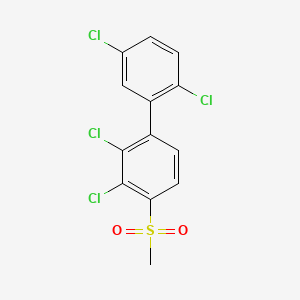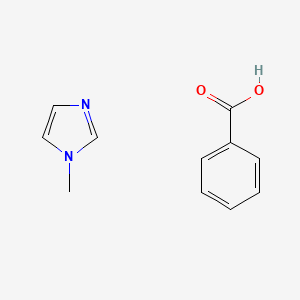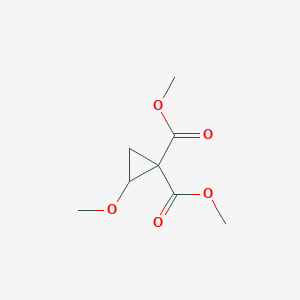
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate is a chemical compound with the molecular formula C₈H₁₂O₅ It is known for its unique structure, which includes a cyclopropane ring substituted with methoxy and ester groups
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with methoxyacetaldehyde in the presence of a base, followed by cyclization to form the cyclopropane ring. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted cyclopropane derivatives .
科学的研究の応用
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl 2-methoxycyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. These reactions can be catalyzed by enzymes or chemical catalysts, depending on the specific application .
類似化合物との比較
Similar Compounds
- Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
- Dimethyl 2-methylcyclopropane-1,1-dicarboxylate
- Dimethyl 2-(4-tolyl)cyclopropane-1,1-dicarboxylate
Uniqueness
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate is unique due to the presence of the methoxy group, which imparts different chemical reactivity compared to other similar compounds. This functional group can influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
104286-70-6 |
|---|---|
分子式 |
C8H12O5 |
分子量 |
188.18 g/mol |
IUPAC名 |
dimethyl 2-methoxycyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C8H12O5/c1-11-5-4-8(5,6(9)12-2)7(10)13-3/h5H,4H2,1-3H3 |
InChIキー |
VEBNNIMRXVBNAC-UHFFFAOYSA-N |
正規SMILES |
COC1CC1(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


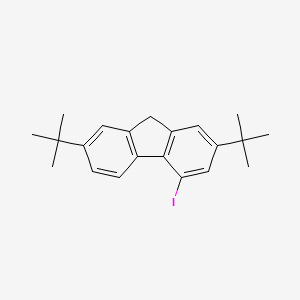

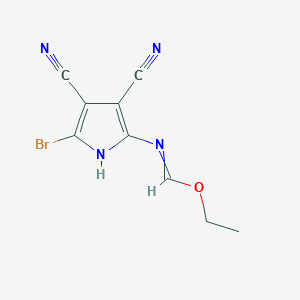

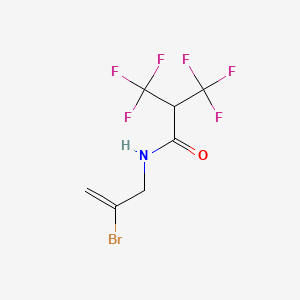
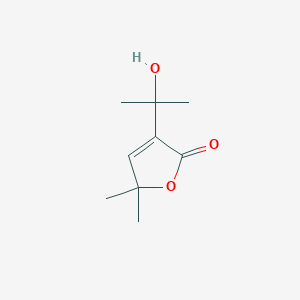
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)
